molecular formula C29H50O4 B14544164 [(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 61893-28-5

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B14544164
CAS No.: 61893-28-5
M. Wt: 462.7 g/mol
InChI Key: HEQGZOZKSJAXSM-NNMATKCZSA-N
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Description

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure This compound is a derivative of cyclopenta[a]phenanthrene and is characterized by multiple chiral centers, making it an interesting subject for stereochemistry studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the acetate group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The reactions typically require controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is used as a model compound to study stereochemistry and reaction mechanisms. Its multiple chiral centers make it an excellent candidate for exploring enantioselective synthesis and chiral resolution techniques.

Biology

In biology, this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules. Researchers investigate its role in modulating enzyme activity, receptor binding, and signal transduction pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propionate
  • **[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] butyrate

Uniqueness

The uniqueness of [(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific stereochemistry and the presence of the acetate group

Properties

CAS No.

61893-28-5

Molecular Formula

C29H50O4

Molecular Weight

462.7 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H50O4/c1-18(2)7-12-26(31)29(6,32)25-11-10-23-22-9-8-20-17-21(33-19(3)30)13-15-27(20,4)24(22)14-16-28(23,25)5/h18,20-26,31-32H,7-17H2,1-6H3/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

HEQGZOZKSJAXSM-NNMATKCZSA-N

Isomeric SMILES

CC(C)CC[C@@H]([C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)O

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O)O

Origin of Product

United States

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